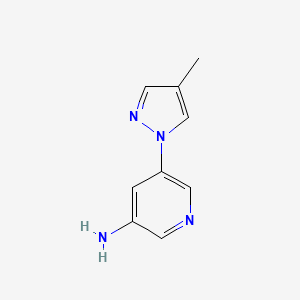![molecular formula C12H18ClN3O2S B8548402 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine](/img/structure/B8548402.png)
1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine
Overview
Description
1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a dimethylamine group and a sulfonyl group attached to a chloropyridine moiety. Its distinct chemical properties make it a valuable subject for research in organic chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine typically involves multiple steps, starting with the preparation of the chloropyridine sulfonyl chloride intermediate. This intermediate is then reacted with N,N-dimethylpiperidin-4-amine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine acting as a base to neutralize the hydrochloric acid byproduct .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents to minimize impurities and byproducts.
Chemical Reactions Analysis
1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its pharmacological properties has shown potential for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, altering their function and activity.
Comparison with Similar Compounds
Similar compounds to 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine include other sulfonyl-substituted piperidines and chloropyridine derivatives. For example:
1-(6-Chloropyridin-3-ylsulfonyl)piperazine: This compound shares the chloropyridine sulfonyl group but has a piperazine ring instead of a piperidine ring.
1-(6-Chloropyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroquinoline: This compound features a tetrahydroquinoline ring, offering different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H18ClN3O2S |
|---|---|
Molecular Weight |
303.81 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C12H18ClN3O2S/c1-15(2)10-5-7-16(8-6-10)19(17,18)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
HXKGJVGBODUHFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate](/img/structure/B8548325.png)
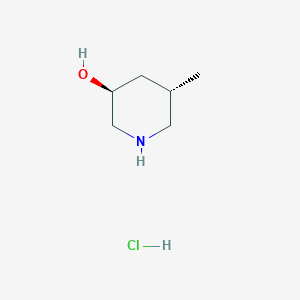
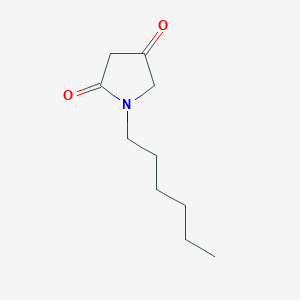
![cis-3-[2,6-Dimethylpiperidinyl]propylamine](/img/structure/B8548359.png)
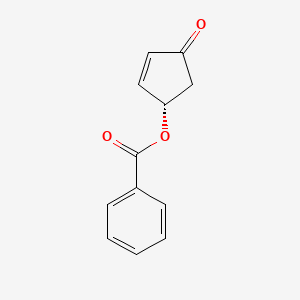
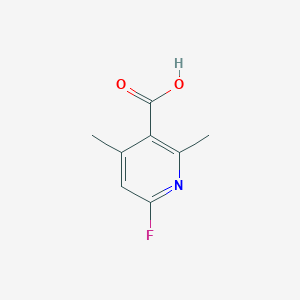
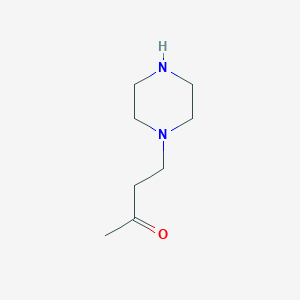
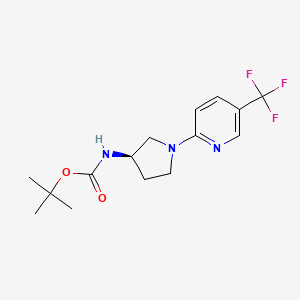
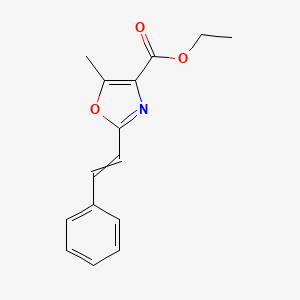
![1-[5-Benzoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B8548397.png)
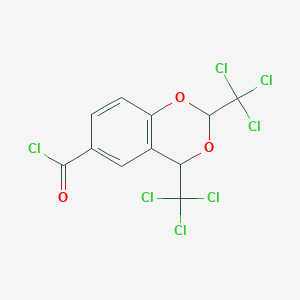
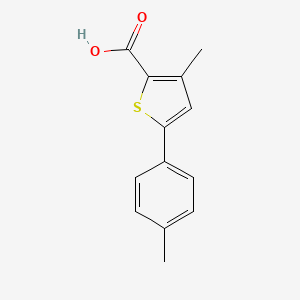
![3-methylthio-4H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8548414.png)
